3-Amino-5-ethylphenol
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Overview
Description
3-Amino-5-ethylphenol is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its amino group (-NH2) and ethyl group (-C2H5) substituents on the phenol ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-5-ethylphenol can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 3-nitro-5-ethylphenol using reducing agents such as iron powder in the presence of hydrochloric acid.
Amination of Phenols: Another method includes the direct amination of 5-ethylphenol using ammonia or amines under catalytic conditions.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitro compounds or amination processes under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Various amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Scientific Research Applications
3-Amino-5-ethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-ethylphenol involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to certain receptors, modulating cellular responses.
Redox Reactions: Participates in redox reactions, influencing oxidative stress and cellular metabolism.
Comparison with Similar Compounds
- 3-Amino-4-ethylphenol
- 2-Amino-5-ethylphenol
- 3-Amino-5-methylphenol
Comparison:
- Structural Differences: The position of the amino and ethyl groups varies among these compounds, affecting their reactivity and properties.
- Reactivity: 3-Amino-5-ethylphenol exhibits unique reactivity due to the specific positioning of its substituents, making it suitable for certain reactions that other similar compounds may not undergo efficiently.
- Applications: While all these compounds have applications in organic synthesis and research, this compound is particularly valued for its role in the synthesis of specific dyes and pharmaceuticals.
Properties
CAS No. |
669091-99-0 |
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Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-amino-5-ethylphenol |
InChI |
InChI=1S/C8H11NO/c1-2-6-3-7(9)5-8(10)4-6/h3-5,10H,2,9H2,1H3 |
InChI Key |
AKTYJECEPYSMBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)N |
Origin of Product |
United States |
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